Catharanthine Tartrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

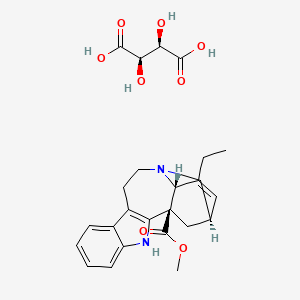

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H30N2O8 |

|---|---|

Molecular Weight |

486.5 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate |

InChI |

InChI=1S/C21H24N2O2.C4H6O6/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;5-1(3(7)8)2(6)4(9)10/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t13-,19+,21-;1-,2-/m01/s1 |

InChI Key |

JYBKPXVXYJDIFX-DBOHFVDDSA-N |

Isomeric SMILES |

CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Catharanthine Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catharanthine, a monoterpenoid indole alkaloid derived from the plant Catharanthus roseus, is a compound of significant interest in pharmacology and drug development. While it is a key precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine, catharanthine itself exhibits a diverse and complex range of biological activities. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of catharanthine tartrate, focusing on its interactions with key cellular targets and its impact on critical signaling pathways. This document synthesizes current research findings to offer a detailed resource for professionals engaged in the study and application of this intriguing alkaloid.

Introduction

This compound is the salt form of catharanthine, enhancing its solubility for experimental and potential therapeutic applications. The parent compound, catharanthine, is one of the two primary precursors, along with vindoline, that form the dimeric vinca alkaloids, vinblastine and vincristine, which are widely used in cancer chemotherapy.[1] While catharanthine's role as a biosynthetic precursor is well-established, its intrinsic pharmacological properties are the subject of ongoing investigation. This guide delves into the core mechanisms through which this compound exerts its effects, providing a foundation for further research and development.

Molecular Mechanisms of Action

This compound's mechanism of action is not confined to a single target but involves a spectrum of interactions with various cellular components, leading to a range of physiological responses. The primary mechanisms identified to date include the modulation of ion channels, interference with neurotransmitter systems, and the induction of cellular apoptosis and autophagy.

Inhibition of L-type Voltage-Gated Calcium Channels

A significant aspect of catharanthine's pharmacological profile is its ability to inhibit L-type voltage-gated calcium channels (L-VGCCs).[2] This inhibition has been observed to contribute to its vasodilatory and antihypertensive effects.[3] By blocking the influx of calcium into vascular smooth muscle cells and cardiomyocytes, catharanthine can induce relaxation of blood vessels and a decrease in heart rate and contractility.[3]

Modulation of Nicotinic Acetylcholine Receptors

Catharanthine acts as an antagonist at various subtypes of nicotinic acetylcholine receptors (nAChRs). It has been shown to competitively inhibit α9α10 nAChRs with a higher potency than at α3β4 and α4β2 nAChRs.[4] Furthermore, it functions as a non-competitive antagonist of muscle-type nAChRs. Research also indicates that catharanthine can inhibit α4 and α6 nAChRs in the nucleus accumbens, a key region of the brain's reward system. This interaction with nAChRs is a crucial component of its effects on the central nervous system.

Interference with Dopamine Transmission

Catharanthine modulates the dopaminergic system in a complex manner. It has been found to inhibit evoked dopamine release in the nucleus accumbens in a dose-dependent fashion. Concurrently, it slows the reuptake of dopamine by inhibiting the dopamine transporter (DAT). This dual action of inhibiting release while slowing reuptake leads to an overall increase in extracellular dopamine levels, as measured by in-vivo microdialysis.

Induction of Apoptosis and Autophagy

In the context of its anticancer potential, catharanthine has been demonstrated to induce both apoptosis and autophagy in cancer cells.

-

Apoptosis: Catharanthine triggers programmed cell death in a dose-dependent manner. This is evidenced by the externalization of phosphatidylserine, a hallmark of early apoptosis, and the activation of caspases.

-

Autophagy: Catharanthine also activates autophagy signaling pathways. A key mechanism in this process is the inhibition of the mammalian target of rapamycin (mTOR). By inhibiting mTOR, catharanthine promotes the formation of autophagosomes and upregulates the expression of autophagy-related genes such as LC3 and Beclin1.

Inhibition of cAMP Phosphodiesterase

Vinca alkaloids, including catharanthine, have been reported to inhibit phosphodiesterase (PDE) activity, leading to an elevation of intracellular cyclic adenosine monophosphate (cAMP) levels. Increased cAMP can have a wide range of downstream effects on cellular signaling and function.

Quantitative Data

The following tables summarize the available quantitative data regarding the efficacy and activity of catharanthine in various experimental models.

| Parameter | Cell Line/System | Value | Reference |

| IC50 (Cytotoxicity) | HCT116 colon cancer cells | 60 µg/ml | |

| IC50 (Nicotinic Antagonism) | Neuromuscular nAChRs | 59.6 µM | |

| Concentration for Amylase Release | Mouse pancreas preparations | 100 µM | |

| Concentration for Microtubule Assembly Inhibition | In vitro | 320 µM |

Table 1: In Vitro Efficacy of Catharanthine

| Effect | Animal Model | Dosage | Reference |

| Decrease in blood pressure and heart rate | Anesthetized normotensive rats | 0.5-20 mg/kg |

Table 2: In Vivo Efficacy of Catharanthine

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Plate cells (e.g., HepG2 liver carcinoma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound for the desired time points.

-

Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI intercalates with the DNA of late apoptotic and necrotic cells with compromised membranes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are distinguished based on their fluorescence signals.

Autophagy Analysis by Quantitative PCR (qPCR)

qPCR is used to measure the expression levels of autophagy-related genes.

-

Cell Treatment and RNA Extraction: Treat cells with this compound. After the incubation period, lyse the cells and extract total RNA using a suitable kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform qPCR using specific primers for autophagy-related genes (e.g., LC3, Beclin1, ULK1) and a reference gene (e.g., GAPDH). The amplification of DNA is monitored in real-time using a fluorescent dye.

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes in treated versus untreated cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the mechanism of action of this compound.

Caption: Catharanthine-induced autophagy signaling pathway via mTOR inhibition.

Caption: Modulation of dopamine transmission by this compound.

Caption: Experimental workflow for assessing apoptosis via flow cytometry.

Conclusion

This compound exhibits a complex and multifaceted mechanism of action, engaging with a variety of cellular targets to elicit a broad spectrum of pharmacological effects. Its ability to modulate L-type calcium channels, nicotinic acetylcholine receptors, and the dopamine transporter underscores its potential in cardiovascular and neurological research. Furthermore, its capacity to induce apoptosis and autophagy highlights its promise as a lead compound in oncology drug discovery. This technical guide provides a foundational understanding of this compound's core mechanisms, offering a valuable resource for scientists and researchers dedicated to exploring the full therapeutic potential of this versatile natural product. Further investigation is warranted to fully elucidate the intricate signaling cascades and to translate these fundamental findings into clinical applications.

References

- 1. hrpub.org [hrpub.org]

- 2. Catharanthine Modulates Mesolimbic Dopamine Transmission and Nicotine Psychomotor Effects via Inhibition of α6-Nicotinic Receptors and Dopamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pharmacological effects of Catharanthus roseus root alkaloids in acetylcholinesterase inhibition and cholinergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

Catharanthine Tartrate natural sources and biosynthesis

An In-depth Technical Guide to Catharanthine Tartrate: Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine, a prominent terpenoid indole alkaloid (TIA), is a molecule of significant pharmaceutical interest. It is primarily recognized as one of the two essential monomeric precursors, along with vindoline, required for the semi-synthesis of the potent anticancer bisindole alkaloids, vinblastine and vincristine.[1] These dimeric compounds are cornerstone chemotherapeutic agents used in the treatment of various cancers, including lymphomas and leukemia.[1] The low natural abundance of these dimeric alkaloids in their native plant source, Catharanthus roseus, drives the critical need for efficient methods to obtain catharanthine.[2]

This technical guide provides a comprehensive overview of the natural sources of catharanthine and a detailed exploration of its complex biosynthetic pathway. It includes quantitative data on yields, detailed experimental protocols for extraction, and visualizations of the metabolic and regulatory networks, designed to serve as a vital resource for professionals in natural product chemistry, metabolic engineering, and drug development.

Natural Sources of Catharanthine

The primary and most well-documented natural source of catharanthine is the medicinal plant Catharanthus roseus (L.) G. Don, also known as the Madagascar periwinkle.[1] This plant produces over 130 different TIAs, making it a rich reservoir of complex phytochemicals. Catharanthine is also found in other plant species, such as Tabernaemontana divaricata. Within C. roseus, catharanthine accumulates in different parts of the plant, with the leaves being the principal site for extraction.

The Biosynthesis of Catharanthine

The biosynthesis of catharanthine is a multi-step, enzymatically controlled process that originates from primary metabolism. The pathway is intricate, involving precursors from two major metabolic routes and spanning multiple subcellular compartments.

Upstream Pathways: Synthesis of Precursors

The construction of the catharanthine backbone requires two key precursors derived from distinct pathways:

-

Tryptamine : Synthesized from the amino acid tryptophan, which is a product of the shikimate pathway .

-

Secologanin : A seco-iridoid monoterpenoid derived from geranyl pyrophosphate (GPP) via the methylerythritol phosphate (MEP) pathway .

Formation of the Central Intermediate: Strictosidine

The convergence of these two pathways marks the entry point for all TIAs. The enzyme Strictosidine Synthase (STR) catalyzes the condensation of tryptamine and secologanin to form strictosidine, the universal precursor for the entire class of over 130 TIAs found in C. roseus.

The Core Catharanthine Biosynthetic Pathway

Following its synthesis, strictosidine is deglycosylated by Strictosidine β-D-Glucosidase (SGD) to yield a highly reactive aglycone. This unstable intermediate is then channeled through a series of complex enzymatic reactions to produce catharanthine. The recently elucidated pathway involves nine distinct enzyme-catalyzed steps from strictosidine. Several intermediates in this pathway, such as dehydrosecodine, are highly unstable.

The complete enzymatic sequence from strictosidine to catharanthine is visualized in the diagram below.

References

Catharanthine Tartrate CAS number and molecular weight

An In-depth Technical Guide to Catharanthine Tartrate

This guide provides a comprehensive overview of the chemical properties, biological activities, and experimental methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

Catharanthine is a monoterpenoid indole alkaloid isolated from the plant Catharanthus roseus. It serves as a crucial precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. The tartrate salt of catharanthine is frequently used in research due to its stability and solubility.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with this compound.

| Parameter | Value | Reference |

| CAS Number | 4168-17-6 | [1][2][3][4] |

| Molecular Formula | C₂₁H₂₄N₂O₂ • C₄H₆O₆ | [1] |

| Molecular Weight | 486.51 g/mol | |

| Purity | ≥97% | |

| Melting Point | 126-128°C | |

| Solubility | Soluble in ethanol, DMSO, Pyridine, Methanol | |

| IC₅₀ (L-type Ca²⁺ Channels, VSMCs) | 8 µM | |

| IC₅₀ (L-type Ca²⁺ Channels, Cardiomyocytes) | 220 µM | |

| IC₅₀ (Phenylephrine-induced aortic ring contraction) | 28 µM | |

| IC₅₀ (KCl-induced aortic ring contraction) | 34 µM | |

| IC₅₀ (HCT116 cell proliferation) | 60 µg/ml |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily attributed to its interaction with ion channels and cytoskeletal components.

Inhibition of Voltage-Gated L-type Calcium Channels

A primary mechanism of action for catharanthine is the inhibition of voltage-gated L-type calcium channels (VOCCs). This activity is more pronounced in vascular smooth muscle cells (VSMCs) than in cardiomyocytes. The blockade of these channels in VSMCs leads to vasodilation and a subsequent decrease in blood pressure. In vivo studies in rats have demonstrated that intravenous administration of catharanthine leads to dose-dependent reductions in blood pressure, heart rate, and cardiac contractility.

Figure 1. Signaling pathway of this compound's cardiovascular effects.

Anti-mitotic Activity

Catharanthine displays weak anti-mitotic activity by interfering with microtubule assembly, although it binds to tubulin poorly compared to its dimeric derivatives like vinblastine. This interaction is a key point of interest as it is a precursor to more potent anti-cancer agents. At high concentrations (e.g., 320 µM), it has been shown to inhibit microtubule polymerization.

Figure 2. Logical relationship of this compound's anti-mitotic activity.

Experimental Protocols

This section details the methodologies for key experiments related to the biological activities of this compound.

Protocol 1: Inhibition of Voltage-Gated Calcium Channels using Patch-Clamp Electrophysiology

This protocol is designed to measure the inhibitory effect of this compound on L-type Ca²⁺ channel currents in isolated vascular smooth muscle cells (VSMCs).

-

Cell Isolation: Isolate single VSMCs from the mesenteric arteries of a suitable animal model (e.g., rat) using enzymatic digestion.

-

Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings using an patch-clamp amplifier.

-

Use an external solution containing (in mM): 120 NaCl, 5 KCl, 1 MgCl₂, 10 HEPES, 10 glucose, and 2 CaCl₂, adjusted to pH 7.4.

-

The internal pipette solution should contain (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2.

-

Hold cells at a potential of -80 mV. Elicit Ca²⁺ currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

-

Drug Application:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Perfuse the cells with the external solution containing various concentrations of this compound (e.g., 1 µM to 100 µM).

-

Record Ca²⁺ currents before and after drug application.

-

-

Data Analysis:

-

Measure the peak inward Ca²⁺ current amplitude.

-

Calculate the percentage of inhibition for each concentration.

-

Plot a concentration-response curve and fit the data to a logistic equation to determine the IC₅₀ value.

-

Protocol 2: In Vitro Microtubule Assembly Assay

This absorbance-based assay measures the effect of this compound on the polymerization of tubulin into microtubules.

-

Reagent Preparation:

-

Use a commercial tubulin polymerization kit (e.g., from Cytoskeleton, Inc.).

-

Reconstitute porcine tubulin to a final concentration of 40 µM in G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 5% glycerol).

-

Prepare a 100 mM stock of GTP.

-

Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO, ensuring the final concentration does not exceed 1%).

-

-

Assay Procedure:

-

Work on ice to prevent premature tubulin polymerization.

-

In a pre-chilled 96-well plate, add the reaction mixture: tubulin, G-PEM buffer, and either this compound or vehicle control (DMSO).

-

Initiate the polymerization by adding GTP to a final concentration of 1 mM and immediately placing the plate in a spectrophotometer pre-warmed to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the change in absorbance at 340 nm every minute for 60 minutes.

-

The increase in absorbance corresponds to the extent of microtubule polymerization.

-

Compare the polymerization curves of the this compound-treated samples to the control. Calculate the percentage of inhibition at the plateau phase for each concentration.

-

Protocol 3: DNA Interaction Analysis via Spectroscopic Methods

This protocol outlines the workflow for assessing the binding interaction between this compound and calf thymus DNA (CT-DNA).

-

Preparation of Solutions:

-

Prepare a stock solution of CT-DNA in Tris-HCl buffer (pH 7.4). Determine its concentration by measuring the absorbance at 260 nm.

-

Prepare a stock solution of this compound of known concentration in the same buffer.

-

-

UV-Visible Absorption Titration:

-

Keep the concentration of this compound constant while titrating with increasing concentrations of CT-DNA.

-

Record the UV-Vis absorption spectra (e.g., 200-400 nm) after each addition of DNA.

-

Analyze changes in the absorption maxima (hypochromism or hyperchromism and bathochromic or hypsochromic shifts) to determine binding mode and calculate the binding constant.

-

-

Fluorescence Spectroscopy:

-

Excite the this compound solution at its absorption maximum and record the emission spectrum.

-

Titrate with increasing concentrations of CT-DNA and record the fluorescence spectra.

-

Analyze the quenching of fluorescence to determine the binding mechanism (static or dynamic) and calculate binding parameters using the Stern-Volmer equation.

-

-

Circular Dichroism (CD) Spectroscopy:

-

Record the CD spectrum of CT-DNA in the range of 230-350 nm in the absence of the compound.

-

Add this compound to the DNA solution and record the CD spectrum again.

-

Analyze changes in the characteristic bands of B-form DNA (positive band around 275 nm, negative band around 245 nm) to infer conformational changes induced by the binding.

-

Figure 3. Workflow for studying this compound-DNA interaction.

References

- 1. This compound | Calcium Channel | TargetMol [targetmol.com]

- 2. Catharanthine dilates small mesenteric arteries and decreases heart rate and cardiac contractility by inhibition of voltage-operated calcium channels on vascular smooth muscle cells and cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of Catharanthine Tartrate Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine, a monoterpenoid indole alkaloid extracted from the Madagascar periwinkle (Catharanthus roseus), is a crucial precursor in the semi-synthesis of the potent anticancer agents vinblastine and vincristine. The tartrate salt of catharanthine is often utilized in research and development due to its improved solubility and handling characteristics. Ensuring the stability of Catharanthine Tartrate powder is paramount to maintaining its purity, and integrity, and ensuring the reliability of experimental results. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound powder, based on available data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Description |

| Appearance | White to pale yellow crystalline powder.[1] |

| Molecular Formula | C₂₁H₂₄N₂O₂ ⋅ C₄H₆O₆ |

| Molecular Weight | 486.51 g/mol |

| Solubility | Freely soluble in water and methanol; sparingly soluble in organic solvents like chloroform.[1] |

| pH (1% aqueous solution) | Typically between 4.0 and 5.5.[1] |

Stability Profile and Degradation

This compound is a stable compound when stored under the recommended conditions. However, it is susceptible to degradation when exposed to certain environmental factors. The primary factors influencing its stability are temperature, light, and moisture.

Thermal Stability

Photostability

This compound is known to be light-sensitive.[1] Exposure to light, particularly UV radiation, can induce photochemical degradation. Therefore, it is crucial to protect the powder from light during storage and handling.

Hygroscopicity and Hydrolytic Stability

The powder should be protected from moisture.[2] While the tartrate salt form enhances water solubility, prolonged exposure to humidity can lead to physical changes in the powder and may facilitate hydrolytic degradation. The stability of this compound in solution is pH-dependent, with potential for increased degradation under strongly acidic or alkaline conditions. Aqueous solutions are not recommended for storage for more than one day.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound powder, the following storage and handling conditions are recommended. These are summarized in Table 2.

Table 2: Recommended Storage and Handling for this compound Powder

| Condition | Recommendation | Rationale |

| Temperature | Store at -20°C for long-term storage. Storage at 2-8°C is also cited for stability. | To minimize thermal degradation and preserve chemical integrity over time. |

| Light | Store in an amber, light-resistant container. | To prevent photodegradation caused by exposure to UV and visible light. |

| Atmosphere | Store in a tightly sealed container. For solutions, purging with an inert gas is recommended. | To protect from moisture and atmospheric oxygen, which can contribute to degradation. |

| Handling | Handle in a well-ventilated area. Use personal protective equipment (gloves, eye protection). Avoid creating dust. | To minimize exposure and ensure safety. |

| Solution Stability | Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day. | To avoid degradation in the aqueous state. |

| Long-Term Stability | When stored as a solid at -20°C, it is stable for at least four years. | Provides a general guideline for the expected shelf-life under optimal conditions. |

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound requires the use of validated analytical methods. A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for an accurate measurement of the drug's concentration over time.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop and validate a stability-indicating analytical method. These studies involve subjecting the this compound powder to stress conditions more severe than accelerated stability testing. A general workflow for a forced degradation study is depicted in the diagram below.

Protocol Outline for Forced Degradation:

-

Acid and Base Hydrolysis: Dissolve this compound in a suitable solvent and treat with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid powder and a solution of this compound to elevated temperatures (e.g., 60-80°C) for a specified duration.

-

Photodegradation: Expose the solid powder and a solution to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for the analysis of Catharanthus alkaloids and is suitable for developing a stability-indicating assay.

Table 3: Example Parameters for a Stability-Indicating HPLC Method This table provides a general starting point; method development and validation are required for specific applications.

| Parameter | Example Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer or Photodiode Array (PDA) detector at a suitable wavelength (e.g., 254 nm or based on the UV spectrum of Catharanthine). |

| Column Temperature | Ambient or controlled (e.g., 25-30°C) |

| Injection Volume | 10-20 µL |

Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products formed during forced degradation studies. By comparing the mass spectra of the degradation products with that of the parent compound, potential degradation pathways can be proposed.

Biosynthetic Context of Catharanthine

Catharanthine is a key intermediate in the biosynthesis of the dimeric vinca alkaloids. Understanding its position in this pathway highlights its significance.

This pathway illustrates the critical role of Catharanthine as a building block for these medicinally important compounds. The stability of the starting material, this compound, is therefore essential for the efficiency and purity of the semi-synthetic production of these drugs.

Conclusion

The stability of this compound powder is crucial for its effective use in research and pharmaceutical development. The primary recommendations are to store the powder at -20°C in a tightly sealed, light-resistant container to protect it from heat, moisture, and light. While specific quantitative stability data under various stress conditions are not extensively published, the implementation of forced degradation studies coupled with a validated stability-indicating HPLC method is the standard approach to determine its degradation profile and establish appropriate handling procedures and shelf-life for specific formulations. Researchers should perform their own stability assessments relevant to their specific applications and formulations.

References

The Dawn of a Promising Molecule: The Historical Discovery and Isolation of Catharanthine

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine, a monoterpenoid indole alkaloid (MIA), stands as a pivotal molecule in the landscape of natural product chemistry and drug development. Its significance lies not only in its own biological activities but, more critically, as an indispensable precursor for the semi-synthesis of the potent anti-cancer agents, vinblastine and vincristine. The journey of catharanthine from a minor alkaloid in the leaves of the Madagascar periwinkle (Catharanthus roseus) to a cornerstone of chemotherapy is a testament to the persistent exploration of natural sources for therapeutic leads. This in-depth technical guide delves into the historical discovery and isolation of catharanthine, providing a detailed account of the early experimental protocols and the initial characterization of this vital natural product.

The Serendipitous Discovery in the Mid-20th Century

The story of catharanthine is intrinsically linked to the broader investigation of the alkaloids present in Catharanthus roseus (formerly Vinca rosea). In the 1950s, driven by folkloric claims of the plant's anti-diabetic properties, researchers began to systematically study its chemical constituents. This line of inquiry, however, led to an unexpected and groundbreaking discovery: the potent anti-leukemic activity of certain alkaloidal fractions. This serendipitous finding catalyzed an intensive period of research, particularly at the Lilly Research Laboratories, spearheaded by scientists such as G. H. Svoboda, N. Neuss, and M. Gorman.

It was within this fervent research environment that catharanthine was first isolated and characterized. In their seminal 1959 publication, Svoboda and his colleagues reported the isolation of a number of alkaloids from C. roseus, including the novel compound they named catharanthine.[1] This discovery was a crucial step in unraveling the complex tapestry of alkaloids within the plant and laid the groundwork for the eventual realization of catharanthine's role as a key building block for the dimeric anti-cancer alkaloids.

The Pioneering Isolation Protocol of Svoboda and Colleagues

The initial isolation of catharanthine was a meticulous and challenging process, relying on classical extraction and chromatographic techniques. The method developed by Svoboda's team, often referred to as a "selective" or "differential" extraction, was designed to systematically separate the numerous alkaloids present in the plant material. While the original 1959 paper provides a high-level overview, subsequent patents and publications offer a more detailed glimpse into the likely procedures employed.

Experimental Protocol: A Reconstruction of the Svoboda Method

The following protocol is a composite reconstruction based on the available historical literature, aiming to provide a detailed methodology reflective of the techniques used in the late 1950s and early 1960s.

1. Plant Material Preparation:

-

Dried leaves of Catharanthus roseus were finely ground to a powder to maximize the surface area for solvent extraction.

2. Defatting:

-

The powdered plant material was first defatted by extraction with a non-polar solvent such as n-hexane. This step was crucial for removing lipids and other non-alkaloidal components that could interfere with subsequent extraction and purification steps.

3. Acidic Extraction of Alkaloids:

-

The defatted plant material was then subjected to extraction with a dilute acidic solution, typically aqueous tartaric acid or dilute sulfuric acid. This protonated the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.

4. Basification and Organic Solvent Extraction:

-

The acidic aqueous extract was then basified with a base, such as ammonium hydroxide, to a specific pH. This deprotonated the alkaloids, making them soluble in organic solvents.

-

The basified aqueous solution was then repeatedly extracted with a water-immiscible organic solvent, such as benzene or chloroform. This partitioned the free-base alkaloids into the organic phase.

5. Fractionation and Chromatographic Purification:

-

The crude alkaloid mixture obtained after evaporation of the organic solvent was then subjected to further fractionation. This often involved a series of liquid-liquid extractions at different pH values to separate alkaloids based on their basicity.

-

The resulting fractions were then purified by column chromatography. The stationary phase used was typically alumina (aluminum oxide), with a gradient of solvents of increasing polarity, such as benzene and chloroform mixtures, used for elution.[2]

-

Fractions were collected and monitored for the presence of specific alkaloids using techniques like paper chromatography or thin-layer chromatography, which were the standard analytical methods of the era.

6. Crystallization:

-

Fractions containing pure catharanthine were combined, and the solvent was evaporated. The purified catharanthine was then crystallized from a suitable solvent to yield a crystalline solid.

This multi-step process, while laborious by modern standards, was a testament to the ingenuity and perseverance of the early natural product chemists.

Initial Characterization and Quantitative Data

The initial characterization of the newly isolated catharanthine involved the determination of its fundamental physical and chemical properties. This data was essential for establishing its identity as a novel compound and for its subsequent structural elucidation.

| Property | Reported Value (circa 1959) |

| Yield | Approximately 0.05 g from 1 kg of dried plant material (0.005%)[2] |

| Molecular Formula | C₂₁H₂₄N₂O₂[3] |

| Molecular Weight | 336.4 g/mol [3] |

| Melting Point | Data from the original 1959 paper is not readily available. Later reports show a range, often around 126-128 °C for the free base. |

| Optical Rotation | Data from the original 1959 paper is not readily available. Later reports indicate a positive specific rotation, confirming it as the (+)-enantiomer. |

| UV-Vis Spectroscopy | The indole chromophore of catharanthine would have given characteristic absorption maxima in the UV-Vis spectrum, aiding in its initial classification. |

Table 1: Early Quantitative Data and Physical Properties of Catharanthine.

The Path to Structure Elucidation

Following its isolation, the next major challenge was the determination of catharanthine's complex chemical structure. In the pre-NMR era, this was a formidable task that relied heavily on a combination of classical chemical degradation methods and early spectroscopic techniques.

The structure of catharanthine was ultimately elucidated through the collaborative efforts of several research groups. The work of M. Gorman, N. Neuss, and G. H. Svoboda at Eli Lilly, along with others, was instrumental. The elucidation process likely involved:

-

Elemental Analysis: To determine the empirical formula.

-

Functional Group Analysis: Through chemical tests to identify key functional groups such as the ester and the indole moiety.

-

Chemical Degradation: Controlled chemical reactions to break the molecule down into smaller, more easily identifiable fragments. The structure of these fragments would then be pieced together to deduce the structure of the parent molecule.

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: To provide further evidence for the presence of functional groups like the carbonyl of the ester and the N-H of the indole.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To confirm the presence of the indole chromophore.

-

-

Early Nuclear Magnetic Resonance (NMR) Spectroscopy: As NMR technology became more accessible in the early 1960s, it would have been a powerful tool in confirming the structural features and stereochemistry of catharanthine.

The culmination of these efforts revealed the unique bridged, pentacyclic structure of catharanthine, a member of the Iboga class of alkaloids.

Visualizing the Historical Workflow and Structural Relationships

To better understand the logical flow of the historical discovery and the biosynthetic relationship of catharanthine, the following diagrams are provided.

Conclusion

The historical discovery and isolation of catharanthine represent a significant milestone in the field of natural product chemistry. The pioneering work of Svoboda, Neuss, and Gorman not only unveiled a novel alkaloid but also provided a critical component for the future development of life-saving cancer therapies. The meticulous experimental protocols they developed, relying on the principles of solvent extraction and chromatography, laid the foundation for the large-scale production of this vital precursor. This journey from a humble medicinal plant to a key player in modern medicine underscores the profound importance of continued research into the chemistry of the natural world. For today's researchers, this historical account serves as a reminder of the foundational discoveries that continue to shape the landscape of drug development and scientific innovation.

References

- 1. Alkaloids of Vinca rosea Linn. (Catharanthus roseus G. Don.). V. Preparation and characterization of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4172077A - Process for the isolation of alkaloid components from the plant Vinca Rosea L. - Google Patents [patents.google.com]

- 3. (+)-Catharanthine | C21H24N2O2 | CID 5458190 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacological Profile of Catharanthine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine is a prominent monoterpenoid indole alkaloid (MIA) naturally produced by the medicinal plant Catharanthus roseus (Madagascar periwinkle)[1][2][3]. It serves as a crucial precursor, along with vindoline, for the biosynthesis of the potent dimeric anticancer agents, vinblastine and vincristine[1][2]. Beyond its role as a biosynthetic intermediate, catharanthine itself exhibits a diverse and compelling pharmacological profile, with demonstrated activities across various therapeutic areas, including oncology, cardiovascular disease, and neuroprotection. This technical guide provides an in-depth exploration of the pharmacological properties of catharanthine and its derivatives, complete with quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Pharmacological Profile of Catharanthine

Catharanthine's biological activities are multifaceted, stemming from its interaction with a range of molecular targets. Its pharmacological effects have been investigated in numerous preclinical studies, revealing significant potential in several key areas.

Anticancer Activity

While catharanthine is a building block for the well-known microtubule-destabilizing agents vinblastine and vincristine, it independently possesses cytotoxic properties against cancer cells. Its anticancer mechanisms are primarily attributed to the disruption of the cell cycle and the induction of autophagy.

-

Mechanism of Action :

-

Cell Cycle Disruption : Like other vinca alkaloids, catharanthine interferes with the formation of the mitotic spindle, a critical structure for cell division. While less potent than its dimeric derivatives, it contributes to the overall cytotoxic effect by inhibiting tubulin polymerization. The catharanthine moiety within vinblastine is thought to be responsible for the cytotoxic effect, while the vindoline portion anchors the molecule to tubulin heterodimers.

-

Induction of Autophagy : Recent studies have shown that catharanthine can induce autophagic cell death in cancer cells. It upregulates the expression of key autophagy-related genes such as LC3, Beclin1, and ULK1. This process is mediated through the inhibition of the mTOR signaling pathway, a central regulator of cell growth and proliferation.

-

-

Quantitative Data: Cytotoxicity of Catharanthine

| Cell Line | Assay | Endpoint | Result | Reference |

| HepG2 (Liver Carcinoma) | MTT Assay | IC50 | Not specified, but dose-dependent cytotoxicity observed | |

| HCT-116 (Colorectal Carcinoma) | Not specified | Cytotoxicity | Observed at 200 µg/mL | |

| CA-9KB | Not specified | ED50 | 0.0435 µg/mL (for total alkaloid component) |

Cardiovascular Effects

Catharanthine exhibits significant cardiovascular activity, primarily characterized by vasodilation and negative chronotropic and inotropic effects. These effects are mediated by the inhibition of voltage-operated L-type Ca2+ channels (VOCCs).

-

Mechanism of Action :

-

Vasodilation : Catharanthine induces relaxation of vascular smooth muscle cells (VSMCs) by blocking Ca2+ influx through L-type calcium channels. This leads to a decrease in peripheral resistance and a reduction in blood pressure. Studies have shown it to be more potent in smaller resistance arteries compared to larger conduit vessels.

-

Cardiac Effects : In cardiomyocytes, catharanthine also inhibits L-type Ca2+ channels, resulting in a decreased heart rate and reduced cardiac contractility.

-

-

Quantitative Data: Cardiovascular Effects of Catharanthine

| Target | Cell/Tissue Type | Assay | Endpoint | Result | Reference |

| L-type Ca2+ Channels (VOCCs) | Vascular Smooth Muscle Cells (VSMCs) | Patch-clamp | IC50 | 8 µM | |

| L-type Ca2+ Channels (VOCCs) | Cardiomyocytes | Patch-clamp | IC50 | 220 µM | |

| Phenylephrine-constricted Aortic Rings | Rat Aorta | Tension Measurement | IC50 | 28 µM | |

| KCl-constricted Aortic Rings | Rat Aorta | Tension Measurement | IC50 | 34 µM | |

| Phenylephrine-constricted Mesenteric Arteries | Rat Mesenteric Artery | Tension Measurement | IC50 | 3 µM | |

| KCl-constricted Mesenteric Arteries | Rat Mesenteric Artery | Tension Measurement | IC50 | 6 µM | |

| Intracellular Free Ca2+ Levels | PE-constricted Mesenteric Arteries | Fura-2 Imaging | IC50 | 16 µM |

Neuroprotective and Neurological Effects

Emerging research highlights the neuroprotective potential of C. roseus extracts and its constituent alkaloids, including catharanthine.

-

Mechanism of Action :

-

Acetylcholinesterase (AChE) Inhibition : Catharanthine has been found to inhibit acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This activity suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's, where cholinergic deficits are a key feature.

-

Neurite Outgrowth : Studies have demonstrated that extracts of C. roseus containing catharanthine can promote neurite outgrowth, suggesting a role in neuronal regeneration and repair.

-

Antidepressant-like Activity : In animal models, catharanthine has been shown to induce antidepressant-like activity, potentially through the recruitment of serotonergic and norepinephrinergic neurotransmission.

-

Other Pharmacological Activities

Catharanthine also interacts with several other biological targets:

-

It competitively inhibits α9α10 nicotinic acetylcholine receptors (nAChRs) and acts as a non-competitive antagonist of muscle-type nAChRs.

-

It is a potent inhibitor of TRPM8 and also shows activity on TRPA1 and butyrylcholinesterase.

-

In vitro studies have shown that it can increase cAMP levels by inhibiting cAMP phosphodiesterase.

Derivatives of Catharanthine

The chemical structure of catharanthine has served as a scaffold for the development of semi-synthetic vinca alkaloids with improved therapeutic profiles. The primary goal of creating these derivatives has been to enhance anticancer efficacy while reducing side effects like neurotoxicity.

-

Vinorelbine : A semi-synthetic derivative of vinblastine, synthesized from catharanthine and vindoline. It is approved for the treatment of non-small-cell lung cancer and breast cancer. Vinorelbine shows a higher affinity for mitotic microtubules than for axonal microtubules, potentially explaining its lower neurotoxicity compared to older vinca alkaloids.

-

Vinflunine : A fluorinated derivative of vinorelbine, it is a third-generation vinca alkaloid used in the treatment of transitional cell carcinoma of the urothelium.

-

Novel Synthetic Derivatives : Ongoing research focuses on creating new derivatives by modifying the catharanthine structure to produce more selective and effective anticancer agents. These efforts include the synthesis of hydroxymethyl and cyclopropane derivatives.

Signaling Pathways and Logical Relationships

UV-B Induced Catharanthine Biosynthesis

The production of catharanthine in C. roseus can be stimulated by external elicitors like UV-B radiation. This process involves a complex signaling cascade.

Caption: UV-B signal transduction cascade leading to catharanthine accumulation in C. roseus.

Catharanthine-Induced Autophagy in Cancer Cells

Catharanthine can trigger autophagic cell death in cancer cells through the modulation of key signaling pathways.

Caption: Simplified pathway of catharanthine-induced autophagy via mTOR inhibition.

Experimental Protocols

Pharmacokinetic Study in Rats

-

Objective : To determine the pharmacokinetic profile and bioavailability of catharanthine.

-

Methodology :

-

Animal Model : Male Sprague-Dawley rats are used.

-

Drug Administration : Catharanthine is administered intravenously (IV) and orally (PO) to different groups of rats.

-

Blood Sampling : Blood samples are collected from the jugular vein at predetermined time points post-administration.

-

Plasma Preparation : Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Sample Analysis : Plasma concentrations of catharanthine are determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.

-

Chromatography : Separation is achieved on a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water.

-

Mass Spectrometry : An electrospray ionization (ESI) source is used in positive ion mode, with quantification performed using selective ion monitoring (SIM).

-

-

Data Analysis : Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) are calculated using non-compartmental analysis. Bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. The reported oral bioavailability of catharanthine in rats is 4.7%.

-

In Vitro Cytotoxicity Assessment (MTT Assay)

-

Objective : To determine the cytotoxic effect of catharanthine on a cancer cell line (e.g., HepG2).

-

Methodology :

-

Cell Culture : HepG2 cells are cultured in appropriate media and conditions.

-

Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment : Cells are treated with varying concentrations of catharanthine for a specified duration (e.g., 24, 48 hours).

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization : The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Reading : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Cell viability is calculated as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against drug concentration.

-

Patch-Clamp Electrophysiology for VOCC Inhibition

-

Objective : To measure the inhibitory effect of catharanthine on L-type Ca2+ channel currents.

-

Methodology :

-

Cell Isolation : Cardiomyocytes or vascular smooth muscle cells are enzymatically isolated from animal tissue (e.g., rat heart or mesenteric artery).

-

Electrophysiological Recording : The whole-cell patch-clamp technique is used. A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane.

-

Voltage Protocol : The cell is held at a negative holding potential. Depolarizing voltage steps are applied to elicit inward Ca2+ currents through VOCCs.

-

Drug Application : Catharanthine at various concentrations is applied to the cell via a perfusion system.

-

Data Acquisition : The peak inward current is measured before and after the application of catharanthine.

-

Data Analysis : The percentage of current inhibition is calculated for each concentration. A concentration-response curve is generated to determine the IC50 value.

-

Experimental Workflow for Pharmacological Evaluation

Caption: General workflow for the pharmacological evaluation of catharanthine and its derivatives.

Conclusion

Catharanthine, a key alkaloid from Catharanthus roseus, is more than just a precursor to vinblastine and vincristine. It possesses a distinct and varied pharmacological profile with promising activities in oncology, cardiovascular medicine, and neurology. Its ability to modulate multiple targets, including tubulin, ion channels, and key signaling pathways like mTOR, underscores its potential as a lead compound for drug development. Furthermore, the semi-synthetic derivatives originating from its scaffold have already yielded clinically significant anticancer drugs. Future research should focus on optimizing its therapeutic properties through medicinal chemistry, elucidating its mechanisms of action in greater detail, and exploring its full potential in treating a range of human diseases. This guide serves as a foundational resource for professionals dedicated to advancing natural product-based drug discovery.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Protocol for the Quantification of Catharanthine Tartrate

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Catharanthine Tartrate.

Introduction

Catharanthine, a prominent terpenoid indole alkaloid isolated from Catharanthus roseus, is a crucial precursor in the semi-synthesis of the anticancer drugs vinblastine and vincristine. Accurate and reliable quantification of catharanthine is essential for quality control in pharmaceutical manufacturing and for research purposes. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental Protocol

This protocol is a synthesis of established methods for the analysis of catharanthine and related alkaloids.[1][2][3][4][5]

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

-

Chromatography Column: A C18 reversed-phase column is recommended. A common specification is a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.

-

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Acetate (analytical grade)

-

Triethylamine (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade or Milli-Q)

-

Chromatographic Conditions

Two primary methodologies, an isocratic and a gradient method, are presented below. The choice of method may depend on the complexity of the sample matrix and the desired run time.

Method 1: Isocratic Elution

This method is suitable for the analysis of relatively pure samples of this compound.

| Parameter | Recommended Conditions |

| Mobile Phase | Acetonitrile and 0.1M Phosphate Buffer with 0.5% glacial acetic acid (pH 3.5) in a 21:79 (v/v) ratio. |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | Approximately 30 minutes |

Method 2: Gradient Elution

This method is advantageous for separating catharanthine from a complex mixture of other alkaloids.

| Parameter | Recommended Conditions |

| Mobile Phase | A: 5 mM Sodium Phosphate buffer (pH 7.3) : Acetonitrile : Methanol (60:23:17) |

| B: 5 mM Sodium Phosphate buffer (pH 7.3) : Acetonitrile : Methanol (30:40:30) | |

| Gradient Program | 0-20 min: 0-100% B (linear gradient) |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 220 nm or 254 nm |

| Run Time | Approximately 25-30 minutes |

Preparation of Solutions

-

Mobile Phase Preparation (Isocratic): Prepare the phosphate buffer by dissolving the appropriate amount of a phosphate salt in water, adjusting the pH to 3.5 with glacial acetic acid, and then mixing with acetonitrile in the specified ratio.

-

Mobile Phase Preparation (Gradient): Prepare the sodium phosphate buffer and adjust the pH to 7.3 with phosphoric acid. Prepare eluents A and B by mixing the buffer, acetonitrile, and methanol in the specified proportions.

-

Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol or the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations suitable for creating a calibration curve (e.g., 0.5 - 200 µg/mL).

-

Sample Preparation: The sample preparation will vary depending on the matrix. For plant extracts, a solid-liquid extraction may be necessary. For formulated products, dissolve the sample in the mobile phase. All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The following tables summarize typical quantitative data obtained from the HPLC analysis of Catharanthine.

Table 1: Chromatographic Parameters

| Parameter | Value |

| Retention Time (Isocratic) | ~13.96 min |

| Retention Time (Gradient) | Varies with gradient profile |

| Tailing Factor | < 2.0 |

| Theoretical Plates | > 2000 |

Table 2: Method Validation Parameters

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.999 | |

| Linear Range | 0.5 - 200 µg/mL | |

| Limit of Detection (LOD) | ~0.20 µg/mL | |

| Limit of Quantification (LOQ) | ~1.8 µg/mL | |

| Recovery | 98.09% - 108% | |

| Precision (%RSD) | < 2.68% |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: Workflow for HPLC analysis of this compound.

References

- 1. Simultaneous quantification of some pharmaceutical Catharanthus roseus leaf and root terpenoid indole alkaloids and their precursors in single runs by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phcog.com [phcog.com]

- 3. Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of catharanthus roseus by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SIMULTANEOUS DETERMINATION OF CATHARANTHUS ALKALOIDS USING REVERSED PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY | Semantic Scholar [semanticscholar.org]

- 5. Screening of Catharanthus roseus secondary metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 1H and 13C NMR Spectral Data of Catharanthine Tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine, a monoterpenoid indole alkaloid isolated from Catharanthus roseus, is a crucial precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. Accurate and detailed spectral data are essential for its identification, characterization, and quality control in research and pharmaceutical development. This application note provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for catharanthine tartrate, along with a detailed protocol for data acquisition.

Spectral Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for catharanthine, typically recorded in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0.00 ppm. It is important to note that as a tartrate salt, the protonation of the nitrogen atoms can lead to slight variations in chemical shifts compared to the free base. The data presented here is a compilation from typical spectral assignments for the catharanthine core structure.

Table 1: ¹H NMR Spectral Data for Catharanthine

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 1 | 3.15 | m | - | 1H |

| 3 | 3.85 | m | - | 1H |

| 5α | 3.40 | m | - | 1H |

| 5β | 2.90 | m | - | 1H |

| 6α | 2.05 | m | - | 1H |

| 6β | 1.65 | m | - | 1H |

| 9 | 7.48 | d | 7.5 | 1H |

| 10 | 7.10 | t | 7.5 | 1H |

| 11 | 7.15 | t | 7.5 | 1H |

| 12 | 7.25 | d | 7.5 | 1H |

| 14 | 3.30 | m | - | 1H |

| 15 | 5.85 | s | - | 1H |

| 17 | 1.60 | q | 7.5 | 2H |

| 18 | 0.95 | t | 7.5 | 3H |

| 21 | 4.10 | s | - | 1H |

| N-H | 8.05 | s | - | 1H |

| OCH₃ | 3.70 | s | - | 3H |

Table 2: ¹³C NMR Spectral Data for Catharanthine

| Atom No. | Chemical Shift (δ, ppm) |

| 2 | 135.5 |

| 3 | 54.0 |

| 5 | 52.5 |

| 6 | 22.0 |

| 7 | 129.0 |

| 8 | 122.5 |

| 9 | 119.5 |

| 10 | 118.0 |

| 11 | 121.0 |

| 12 | 110.0 |

| 13 | 145.0 |

| 14 | 35.0 |

| 15 | 124.0 |

| 16 | 130.0 |

| 17 | 25.0 |

| 18 | 12.0 |

| 19 | 59.0 |

| 20 | 45.0 |

| 21 | 65.0 |

| C=O | 175.0 |

| OCH₃ | 52.0 |

Experimental Protocols

Protocol for NMR Sample Preparation and Data Acquisition

This protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis and acquiring high-quality ¹H and ¹³C NMR spectra.

Materials:

-

This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v TMS

-

NMR tube (5 mm, high precision)

-

Pasteur pipette

-

Vortex mixer

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)

Procedure:

-

Sample Weighing: Accurately weigh the desired amount of this compound.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the sample vial.

-

Mixing: Gently vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (typically 16 to 64 for a sample of this concentration) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (D1) to at least 1-2 seconds to ensure full relaxation of the protons.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the number of scans to a higher value (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set the relaxation delay (D1) to 2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Pick the peaks and determine their multiplicities and coupling constants in the ¹H NMR spectrum.

-

Mandatory Visualizations

The following diagram illustrates the general workflow for NMR sample preparation and data acquisition.

Caption: General workflow for NMR analysis.

This application note provides essential ¹H and ¹³C NMR spectral data and a standardized protocol for this compound, serving as a valuable resource for its unambiguous identification and characterization in various scientific and industrial applications.

Application Note: Quantitative Analysis of Catharanthine Tartrate by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Catharanthine Tartrate in various sample matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Catharanthine is a monoterpenoid indole alkaloid isolated from the medicinal plant Catharanthus roseus. It is a crucial precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. Accurate and sensitive quantification of catharanthine is essential for pharmaceutical research, drug development, and quality control of herbal medicines. This application note describes a robust and reproducible LC-MS/MS method for the analysis of this compound.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Sample matrix (e.g., rat plasma, plant extract)

Sample Preparation

For Plant Material (e.g., Catharanthus roseus leaves):

-

Extraction: Weigh 1.0 g of dried and powdered plant material. Add 10 mL of methanol and sonicate for 30 minutes.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

Dilution: Dilute the filtered extract with the initial mobile phase if necessary to fall within the calibration curve range.

For Rat Plasma:

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

-

Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge at 12,000 rpm for 10 minutes.

-

Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions

A simple and selective liquid chromatography mass spectrometry method has been developed for the simultaneous determination of vindoline and catharanthine in rat plasma[1].

| Parameter | Value |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm)[1] |

| Mobile Phase A | 0.1% Formic acid in water[1] |

| Mobile Phase B | Acetonitrile[1] |

| Gradient Elution | A gradient elution can be optimized for separation. A typical gradient might be: 0-2 min, 10% B; 2-8 min, 10-90% B; 8-10 min, 90% B; 10-10.1 min, 90-10% B; 10.1-15 min, 10% B. |

| Flow Rate | 0.4 mL/min[1] |

| Injection Volume | 5 µL |

| Column Temperature | 30 °C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 337.4 |

| Product Ions (m/z) | 144.2, 168.3 |

| Collision Energy | Optimized for the specific instrument, typically in the range of 10-40 eV. |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

Data Presentation

Quantitative Data Summary

The following table summarizes the quantitative performance of the LC-MS/MS method for catharanthine analysis. The precursor ion for quantification was m/z 337, and the product ion was m/z 144.

| Parameter | Result | Reference |

| Linearity (R²) | > 0.9988 | |

| Limit of Detection (LOD) | 1.0 ng/mL - 10 ng/mL | |

| Limit of Quantification (LOQ) | 1.38 ng/mL - 30 ng/mL | |

| Mean Recovery | 88.5% - 96.5% | |

| Intra-day Precision (RSD) | < 15% | |

| Inter-day Precision (RSD) | < 15% | |

| Matrix Effects | 95.3% - 104.7% |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound analysis.

Fragmentation Pathway of Catharanthine

Caption: MS/MS fragmentation of protonated Catharanthine.

References

Application Notes & Protocols: Extraction of Catharanthine from Catharanthus roseus Leaves

Introduction

Catharanthus roseus, commonly known as the Madagascar periwinkle, is a plant species of significant medicinal importance due to its production of terpenoid indole alkaloids (TIAs), including the anticancer agents vinblastine and vincristine. Catharanthine is a key monomeric TIA found in the leaves of C. roseus and serves as a crucial precursor for the semi-synthesis of vinblastine and its analogues. The efficient extraction of catharanthine from the plant material is a critical step for the pharmaceutical industry. These application notes provide detailed protocols for various methods of catharanthine extraction, catering to researchers, scientists, and professionals in drug development. The described methods range from conventional solvent extraction to more advanced techniques like supercritical fluid extraction, ultrasound-assisted extraction, and microwave-assisted extraction.

Quantitative Data Summary

The efficiency of catharanthine extraction is highly dependent on the methodology and the parameters employed. The following tables summarize quantitative data from various studies, offering a comparative overview of different extraction techniques.

Table 1: Comparison of Different Extraction Methods for Catharanthine

| Extraction Method | Solvent/Modifier | Temperature (°C) | Pressure (bar) | Time | Catharanthine Yield/Recovery | Reference |

| Supercritical Fluid Extraction (SFE) | CO₂ with 6.6 vol% Methanol | 80 | 250 | 40 min | 100% Recovery | [1] |

| Ultrasound-Assisted Extraction (UAE) with Ionic Liquid | [Amim]Br aqueous solution | Not specified | - | 0.5 - 4 h | High Efficiency | [2][3][4] |

| Solid-Liquid Extraction with Sonication | 0.5 M H₂SO₄ and Methanol (3:1 v/v) | Not specified | - | 3 h | Not specified for catharanthine alone | [1] |

| Homogenate Extraction | 0.15% H₂SO₄ and 50% Methanol | Not specified | - | 7.5 min (3 cycles) | Higher than UAE, warm immersion, and hot reflux | |

| Negative-Pressure Cavitation Extraction (NPCE) | 80% Ethanol | Not specified | -0.075 MPa | 30 min (3 cycles) | 0.2843 mg/g DW | |

| Microwave-Assisted Extraction (MAE) | 80% Ethanol | Not specified | - | 2 min | Higher than heat reflux and ultrasonic extraction |

Table 2: Supercritical Fluid Extraction (SFE) Parameters for Indole Alkaloids

| Pressure (bar) | Temperature (°C) | Modifier (Methanol vol%) | Dynamic Extraction Time (min) | Key Alkaloids Extracted |

| 200 - 400 | 40 - 80 | 2.2 - 6.6 | 20 - 60 | Catharanthine, Vindoline, Vinblastine, Vincristine |

| 150 | 40 | - | 10 h | Vindoline and Catharanthine |

| 300 | 35 | - | Not specified | Vindoline and Catharanthine (11.2 wt%) |

Experimental Protocols

This section provides detailed step-by-step protocols for the extraction of catharanthine from dried Catharanthus roseus leaves.

Protocol 1: Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is a green technology that utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. This method offers high selectivity and efficiency.

Materials and Equipment:

-

Dried and powdered Catharanthus roseus leaves (200-300 mesh)

-

Supercritical Fluid Extraction system with an extraction vessel, pumps, and a collection system

-

Supercritical grade carbon dioxide

-

Methanol (HPLC grade) as a modifier

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Sample Preparation: Dry the Catharanthus roseus leaves at 60°C for 24 hours and grind them to a fine powder (200-300 mesh) to increase the surface area for extraction.

-

SFE System Setup:

-

Load the powdered leaf material (e.g., 25 g) into the extraction vessel of the SFE system.

-

Set the system parameters as follows:

-

Pressure: 250 bar

-

Temperature: 80°C

-

Modifier: 6.6 vol% methanol in CO₂

-

CO₂ flow rate: 3 mL/min

-

-

-

Extraction:

-

Pressurize the system with CO₂ to the desired pressure.

-

Introduce the methanol modifier into the CO₂ stream at the specified concentration.

-

Perform a dynamic extraction for 40 minutes.

-

-

Collection:

-

Depressurize the CO₂ stream after it exits the extraction vessel, causing the catharanthine to precipitate in the collection vessel.

-

The extract is evaporated to dryness under nitrogen and the residue is dissolved in methanol for analysis.

-

-

Analysis:

-

Quantify the catharanthine content in the extract using a validated HPLC method.

-

Protocol 2: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes the energy of ultrasonic waves to enhance the extraction process by disrupting cell walls and increasing mass transfer.

Materials and Equipment:

-

Dried and powdered Catharanthus roseus leaves

-

Ultrasonic bath or probe sonicator

-

Extraction solvent: 0.1 M Hydrochloric acid solution

-

Petroleum ether

-

Centrifuge

-

Filtration apparatus

Procedure:

-

Sample Preparation: Weigh 1.0 g of dried and powdered Catharanthus roseus leaves.

-

Extraction:

-

Place the powdered leaves in a flask with 100 mL of 0.1 M hydrochloric acid solution.

-

Place the flask in an ultrasonic bath and sonicate for 30 minutes.

-

Separate the mixture by centrifugation at 2000 rpm for 10 minutes.

-

Collect the supernatant and re-extract the sediment with an additional 100 mL of 0.1 M HCl for another 30 minutes.

-

-

Purification:

-

Combine the supernatants from both extractions and filter.

-

Extract the combined filtrate with 200 mL of petroleum ether to remove chlorophyll and other lipophilic compounds. The aqueous layer contains the protonated alkaloids.

-

-

Further Processing (Optional - Alkaloid Precipitation):

-

To precipitate the alkaloids, an alkaline solution of embonic acid can be added to the acidic extract to form water-insoluble alkaloid-embonate complexes.

-

-

Analysis:

-

Analyze the catharanthine content in the purified extract using HPLC.

-

Protocol 3: Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.

Materials and Equipment:

-

Dried and powdered Catharanthus roseus leaves

-